5-Butoxypyridin-2-amine
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Overview
Description
5-Butoxypyridin-2-amine: is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The structure of this compound consists of a pyridine ring substituted with an amine group at the second position and a butoxy group at the fifth position. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxypyridin-2-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with butylamine, followed by the introduction of the butoxy group through an etherification reaction. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution and etherification steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Butoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Butoxypyridin-2-amine is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities.
Medicine: The compound is explored for its potential pharmacological properties. Pyridine derivatives, in general, are known for their therapeutic applications, and this compound is no exception. It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives are investigated for their potential as herbicides, insecticides, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Butoxypyridin-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the butoxy group can enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
2-Amino-5-bromopyridine: A brominated pyridine derivative used in organic synthesis.
2-Aminopyrimidine: A pyrimidine derivative with applications in medicinal chemistry.
5-Amino-2-bromopyrimidine: A brominated pyrimidine derivative with potential biological activities.
Uniqueness: 5-Butoxypyridin-2-amine is unique due to the presence of both an amine and a butoxy group on the pyridine ring. This combination imparts specific chemical properties and reactivity, making it valuable in various applications. The butoxy group enhances the compound’s lipophilicity, while the amine group provides sites for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-butoxypyridin-2-amine |
InChI |
InChI=1S/C9H14N2O/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3,(H2,10,11) |
InChI Key |
MZFPEJRTZXTIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)N |
Origin of Product |
United States |
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